molecular formula C9H18BrNO2 B016598 4-(Boc-amino)butyl bromide CAS No. 164365-88-2

4-(Boc-amino)butyl bromide

Cat. No. B016598
CAS RN: 164365-88-2
M. Wt: 252.15 g/mol
InChI Key: GKGFAEREWWZBKY-UHFFFAOYSA-N
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Description

4-(Boc-amino)butyl bromide, also known as tert-Butyl N-(4-bromobutyl)carbamate, is a compound with the chemical formula C9H18BrNO2 . It has applications in the synthesis of derivatives of N-Boc-aminoalkoxyphenyl, aloperine derivatives for use against HIV, and in the development of better CK2 inhibitors .


Synthesis Analysis

4-(Boc-amino)butyl bromide can be used for the synthesis of N-Boc-aminoalkoxyphenyl derivatives, precursor to pharmacophore elements for the treatment of glaucoma . It can also be used for the synthesis of various aloperine derivatives with potential application as anti-HIV agents . Furthermore, it can be used for the modification of 4,5,6,7-tetrabromobenzotriazole (TBB) derivatives to generate improved CK2 inhibitors .


Molecular Structure Analysis

The molecular formula of 4-(Boc-amino)butyl bromide is C9H18BrNO2 . It has an average mass of 252.149 Da and a mono-isotopic mass of 251.052078 Da .


Chemical Reactions Analysis

The specific chemical reactions involving 4-(Boc-amino)butyl bromide are not detailed in the available resources .


Physical And Chemical Properties Analysis

4-(Boc-amino)butyl bromide is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 308.8±25.0 °C at 760 mmHg, and a flash point of 140.5±23.2 °C . It has 3 H bond acceptors, 1 H bond donor, 6 freely rotating bonds, and a polar surface area of 38 Å2 .

Scientific Research Applications

Anti-HIV Agents

This compound is instrumental in synthesizing various aloperine derivatives with potential application as anti-HIV agents . By modifying the structure of aloperine, researchers aim to enhance its efficacy and safety profile for HIV treatment.

CK2 Inhibitors

In the quest for improved CK2 inhibitors, 4-(Boc-amino)butyl bromide is used to modify 4,5,6,7-tetrabromobenzotriazole (TBB) derivatives . CK2 inhibitors have significant potential in cancer therapy, as CK2 is often overexpressed in tumors.

Cross-Linking Reagent

Due to its reactive bromide group, this compound serves as a cross-linking reagent in various chemical syntheses . It can be used to link different molecular structures, which is valuable in creating complex polymers or enhancing the stability of compounds.

Synthesis of Natural Products

4-(Boc-amino)butyl bromide is a building block for synthesizing natural products and biologically active compounds . Its versatility allows for the creation of diverse molecular architectures found in nature.

Development of Pharmacophores

The compound is used to develop pharmacophores , which are theoretical frameworks for identifying drug candidates based on their molecular features that are responsible for drug-target interactions .

Biologically Active Compound Synthesis

Researchers utilize 4-(Boc-amino)butyl bromide to synthesize a variety of biologically active compounds . These compounds can have various applications, including as potential therapeutics or as tools for biological studies .

Chemical Biology Research

In chemical biology, 4-(Boc-amino)butyl bromide is used to modify peptides and proteins, which can help in understanding the structure-activity relationships in biological molecules .

Mechanism of Action

Mode of Action

The compound acts as a building block in the synthesis of various derivatives with potential therapeutic applications. It is used for the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma . It is also used for the synthesis of various aloperine derivatives with potential application as anti-HIV agents .

Result of Action

The molecular and cellular effects of 4-(Boc-amino)butyl bromide’s action would depend on the specific derivatives that are synthesized using this compound. For example, N-Boc-aminoalkoxyphenyl derivatives synthesized using this compound are used in the treatment of glaucoma .

Safety and Hazards

4-(Boc-amino)butyl bromide is classified as causing serious eye damage (Category 1, H318) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Relevant Papers Several papers have been published on the topic of Boc-protected amino groups, which include compounds like 4-(Boc-amino)butyl bromide . These papers discuss topics such as the efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions . They also discuss the synthesis of N-Boc-aminoalkoxyphenyl derivatives, aloperine derivatives, and CK2 inhibitors .

properties

IUPAC Name

tert-butyl N-(4-bromobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGFAEREWWZBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446526
Record name 4-(Boc-amino)butyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-amino)butyl bromide

CAS RN

164365-88-2
Record name 4-(Boc-amino)butyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-bromobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice-cold solution of tert-butyl 4-hydroxybutylcarbamate (5 g, 26.41 mmol) in dichloromethane (200 mL) was added triphenylphosphine (10.38 g, 39.61 mmol) followed by carbon tetrabromide (13.15 g, 39.61 mmol) at 0° C. The reaction mixture was stirred at room temperature for 18 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography (60-120 mesh silica gel) using 10% ethyl acetate in pet-ether to give tert-butyl 4-bromobutylcarbamate (4.2 g, 63.3%) as a light green liquid. 1H NMR (400 MHz, CDCl3) δ ppm 4.53 (1H, s), 3.45-3.41 (2H, m), 3.18-3.13 (2H, m), 1.93-1.83 (2H, m), 1.68-1.61 (2H, m), 1.47 (9H, s).
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
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Quantity
13.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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